AngeloylbinankadsurinB
Description
Angeloylbinankadsurin B is a lignan derivative isolated from Kadsura longipedunculata (Schisandraceae), a plant traditionally used in East Asian medicine for its anti-inflammatory and hepatoprotective properties . Structurally, it belongs to the dibenzocyclooctadiene lignan family, characterized by a bicyclic core substituted with esterified acyl groups. The presence of an angeloyl moiety (a branched unsaturated acyl group) distinguishes it from other lignans in this class.
Properties
Molecular Formula |
C28H36O8 |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
(16-hydroxy-3,4,5,14,15-pentamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C28H36O8/c1-10-14(2)28(30)36-24-16(4)15(3)11-17-12-19(31-5)25(33-7)23(29)21(17)22-18(24)13-20(32-6)26(34-8)27(22)35-9/h10,12-13,15-16,24,29H,11H2,1-9H3/b14-10+ |
InChI Key |
MXCZWLBMPVOONL-GXDHUFHOSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C(=C(C=C13)OC)OC)OC)O)OC)OC)C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C(=C(C=C13)OC)OC)OC)O)OC)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AngeloylbinankadsurinB typically involves the esterification of binankadsurin with angelic acid. The reaction is usually carried out under acidic or basic conditions, using catalysts such as sulfuric acid or sodium hydroxide to facilitate the esterification process. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods: Industrial production of this compound involves the extraction of binankadsurin from plant sources, followed by chemical modification. The extraction process includes:
Harvesting and Drying: The fruits of Schisandra species are harvested and dried.
Solvent Extraction: The dried fruits are subjected to solvent extraction using ethanol or methanol.
Concentration and Purification: The extract is concentrated and purified to isolate binankadsurin, which is then esterified with angelic acid to produce this compound.
Chemical Reactions Analysis
Types of Reactions: AngeloylbinankadsurinB undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: More saturated lignan derivatives.
Substitution: Halogenated or other substituted lignan compounds.
Scientific Research Applications
AngeloylbinankadsurinB has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lignan chemistry and reactivity.
Biology: Investigated for its role in plant defense mechanisms and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
AngeloylbinankadsurinB can be compared with other lignan compounds such as:
Schisandrin: Known for its hepatoprotective and antioxidant properties.
Gomisin A: Exhibits anti-inflammatory and anticancer activities.
Deoxyschizandrin: Has neuroprotective and anti-inflammatory effects.
Uniqueness: this compound stands out due to its unique combination of angelic acid and binankadsurin, which imparts distinct biological activities and potential therapeutic benefits.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Lignans from Kadsura species share a core dibenzocyclooctadiene skeleton but differ in substituent groups, which critically influence their bioactivity and physicochemical properties. Below is a detailed comparison of Angeloylbinankadsurin B with four analogous compounds:
Table 1: Structural and Functional Comparison of Angeloylbinankadsurin B and Related Compounds
Key Observations:
Structural Variations: Angeloylbinankadsurin B and Angeloylgomisin H both feature angeloyl groups but may differ in substitution positions or additional functional groups, influencing solubility and target specificity . Isobutyroylbinankadsurin A replaces the angeloyl group with an isobutyroyl group, reducing hydrophobicity (LogP) and altering cytotoxicity profiles . Kadsurin A Analogue-1, a synthetic phenylpropanoid, lacks acyl groups but includes methoxy and propenyl substituents, enhancing metabolic stability compared to natural lignans .
Bioactivity Divergence :
- Natural angeloyl-substituted lignans (e.g., Angeloylbinankadsurin B) exhibit antioxidant and anti-inflammatory effects, likely due to radical-scavenging capabilities of the unsaturated acyl group .
- Alstilobanine A, an indole alkaloid unrelated to lignans, demonstrates anticancer activity via a distinct mechanism (e.g., tubulin inhibition), highlighting the role of core structure in bioactivity .
Synthetic Accessibility: Complex lignans like Angeloylbinankadsurin B are challenging to synthesize due to stereochemical complexity. In contrast, Kadsurin A Analogue-1 and Alstilobanine A have been synthesized via convergent routes involving enolate additions and cyclizations, enabling scalable production .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
